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Compound of Interest

Compound Name:
2',3'-Difluoro-4'-

methylacetophenone

Cat. No.: B1304705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

2',3'-Difluoro-4'-methylacetophenone, a fluorinated aromatic ketone of interest in medicinal

chemistry and materials science. Due to the limited availability of direct experimental spectra in

public databases, this guide presents a combination of predicted data and characteristic

spectral features derived from closely related structural analogs. The methodologies described

herein provide a framework for the experimental acquisition and analysis of spectroscopic data

for this compound.

Chemical Structure and Properties
IUPAC Name: 1-(2,3-difluoro-4-methylphenyl)ethan-1-one

Molecular Formula: C₉H₈F₂O

Molecular Weight: 170.16 g/mol

CAS Number: 261763-30-8[1]

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 2',3'-
Difluoro-4'-methylacetophenone. These values are intended to serve as a reference for
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experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.2 - 7.5 m 1H Aromatic H (H-6')

~ 6.9 - 7.1 m 1H Aromatic H (H-5')

~ 2.6 s 3H -COCH₃

~ 2.3 d 3H Ar-CH₃

Predicted data based on spectral analysis of related fluorinated and methylated

acetophenones.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~ 195 - 200 C=O

~ 150 - 155 (dd) C-F

~ 145 - 150 (dd) C-F

~ 130 - 140 Aromatic C-CH₃

~ 125 - 130 Aromatic C-H

~ 115 - 120 (d) Aromatic C-H

~ 25 - 30 -COCH₃

~ 15 - 20 Ar-CH₃

Predicted data based on typical chemical shifts for fluorinated aromatic ketones.[2][3] The

symbols 'd' and 'dd' denote doublet and doublet of doublets, respectively, arising from C-F

coupling.

Table 3: Expected Infrared (IR) Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2950 - 2850 Medium Aliphatic C-H stretch

~ 1700 - 1680 Strong C=O (carbonyl) stretch

~ 1600 - 1450 Medium-Strong Aromatic C=C stretch

~ 1300 - 1100 Strong C-F stretch

Expected vibrational frequencies based on characteristic group frequencies for aromatic

ketones and organofluorine compounds.[4]

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Adduct Predicted CCS (Å²)

171.06160 [M+H]⁺ 128.7

193.04354 [M+Na]⁺ 139.1

169.04704 [M-H]⁻ 130.8

188.08814 [M+NH₄]⁺ 149.9

209.01748 [M+K]⁺ 136.9

153.05158 [M+H-H₂O]⁺ 122.2

215.05252 [M+HCOO]⁻ 150.7

229.06817 [M+CH₃COO]⁻ 182.2

191.02899 [M+Na-2H]⁻ 132.7

170.05377 [M]⁺ 127.6

170.05487 [M]⁻ 127.6

Data sourced from PubChem, predicted using CCSbase.[5] m/z represents the mass-to-charge

ratio, and CCS is the Collision Cross Section.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://pubmed.ncbi.nlm.nih.gov/18370421/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 2',3'-
Difluoro-4'-methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, Acetone-d₆, DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Use a spectrometer with a field strength of 400 MHz or higher.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Employ a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve

an adequate signal-to-noise ratio.

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase

correction, and baseline correction.

¹³C NMR Acquisition:

Use the same spectrometer and sample.

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

unique carbon.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220

ppm).[3]
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Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or

more) with a relaxation delay of 2-5 seconds to ensure accurate signal integration.[6]

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR):

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a

suitable method.

Introduce the sample into the GC, where it is vaporized and separated from any impurities.

The separated compound then enters the mass spectrometer.

Electron Ionization (EI) at a standard energy of 70 eV is commonly used for this type of

molecule.[6]

Mass Analysis:
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Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-

300).

The mass analyzer separates the ions based on their mass-to-charge ratio.

A detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

Analyze the fragmentation pattern to gain structural information. Common fragmentations for

acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

characterization of 2',3'-Difluoro-4'-methylacetophenone.
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Caption: General workflow for the spectroscopic analysis of 2',3'-Difluoro-4'-
methylacetophenone.
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Caption: Logical flow for structure elucidation using NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2',3'-Difluoro-4'-
methylacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304705#spectroscopic-data-of-2-3-difluoro-4-
methylacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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